molecular formula C177H279N53O48 B3029392 Hpth, nle(8,18)-tyr(34)- CAS No. 64297-16-1

Hpth, nle(8,18)-tyr(34)-

Cat. No. B3029392
CAS RN: 64297-16-1
M. Wt: 3917 g/mol
InChI Key: NAFKWMGAEFGZJF-GJYCXHNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of HPr and its derivatives has been studied through nitration reactions, which have led to the production of mono-, di-, and trinitrated HPr. These derivatives have been characterized by amino acid analysis following tryptic digestion, revealing the positions of the nitrated tyrosyl residues within the protein's sequence . The synthesis process is crucial for understanding the protein's function and for potential applications in studying bacterial metabolism and transport mechanisms.

Molecular Structure Analysis

The molecular structure of HPr has been extensively analyzed using nuclear magnetic resonance (NMR) spectroscopy. Studies have revealed the titration behavior of tyrosine residues and the protein's secondary structure, which is relatively rigid despite the absence of disulfide bridges . The solution structure of HPr from Bacillus subtilis has been determined using two-dimensional NMR spectroscopy, revealing a four-stranded antiparallel β-sheet with two antiparallel α-helices . The high-resolution structure of HPr from Escherichia coli has also been determined, showing similarities to the X-ray structure of the protein from Bacillus subtilis .

Chemical Reactions Analysis

Chemical reactions involving HPr, such as the phospho-transfer reaction, have been studied through the examination of the protein's active site and the behavior of its histidine and tyrosine residues. The nitration of tyrosine residues has been used to probe the reactivity and accessibility of these residues within the protein's structure . The studies have provided insights into the protein's mechanism of action and its role in the phosphotransferase system.

Physical and Chemical Properties Analysis

The physical and chemical properties of HPr have been investigated through various experiments. The protein exhibits sharp reversible denaturation behavior at alkaline pH values and is stable across a wide range of temperatures . Infrequent cavity-forming fluctuations in HPr from Staphylococcus carnosus have been revealed by studying the pressure- and temperature-dependent tyrosine ring flips, providing information on the protein's dynamics and stability . These properties are essential for understanding how HPr functions under different environmental conditions.

Scientific Research Applications

High-Pressure Applications in Food Science High pressure (HP) treatment has emerged as a revolutionary, additive-free technology for food preservation, capable of producing microbially safe and stable products with enhanced quality characteristics such as flavor and color. HP treatment can improve the extraction and bioavailability of bioactive compounds, reduce allergenicity, and retain essential fatty acids. This technology shows promise in manipulating the functionality, extractability, allergenicity, and bioavailability of micronutrients and components in a diverse variety of foods, although further research is needed to optimize treatment conditions and develop a mechanistic understanding of its impacts on bioactive compounds (Barba et al., 2015).

Advancements in Wastewater Treatment Heterogeneous photocatalysis (HPC) has been extensively investigated for the removal of contaminants from aqueous matrices, demonstrating potential for real-world wastewater treatment applications. Despite technological and process limitations, HPC shows promise as a tertiary treatment of wastewater, especially under more stringent regulations. This suggests that with advancements in catalyst efficiency and pilot-scale reactor development, HPC could become a competitive and sustainable option for wastewater management (Iervolino et al., 2019).

Data Science and Machine Learning in Health Professions Education The integration of data science and machine learning in Health Professions Education (HPE) offers new approaches for managing large and complex datasets. While current applications are primarily focused on procedural aspects, such as computer-based tutoring and technical skills assessment, there's a potential shift in theoretical and epistemological perspectives within HPE research and practice. Future studies should involve both education scientists and data scientists to ensure advancements in educational theory and practical applications (Tolsgaard et al., 2020).

properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C177H279N53O48/c1-17-20-38-107(208-171(274)131(84-232)227-172(275)132(85-233)226-162(265)122(68-92(10)11)217-165(268)125(72-99-79-191-86-198-99)220-148(251)106(41-27-30-60-178)201-137(239)82-197-147(250)119(65-89(4)5)214-169(272)129(76-136(185)238)223-166(269)126(73-100-80-192-87-199-100)221-152(255)108(39-21-18-2)206-163(266)123(70-96-35-23-22-24-36-96)218-156(259)114(51-56-134(183)236)212-175(278)144(95(16)19-3)230-159(262)117(54-59-140(244)245)202-146(249)104(181)83-231)149(252)209-115(52-57-138(240)241)154(257)205-112(45-34-64-195-177(189)190)158(261)228-142(93(12)13)173(276)211-116(53-58-139(242)243)157(260)219-124(71-98-78-196-105-40-26-25-37-103(98)105)164(267)216-121(67-91(8)9)160(263)207-111(44-33-63-194-176(187)188)151(254)203-109(42-28-31-61-179)150(253)204-110(43-29-32-62-180)153(256)215-120(66-90(6)7)161(264)210-113(50-55-133(182)235)155(258)224-130(77-141(246)247)170(273)229-143(94(14)15)174(277)225-127(74-101-81-193-88-200-101)167(270)222-128(75-135(184)237)168(271)213-118(145(186)248)69-97-46-48-102(234)49-47-97/h22-26,35-37,40,46-49,78-81,86-95,104,106-132,142-144,196,231-234H,17-21,27-34,38-39,41-45,50-77,82-85,178-181H2,1-16H3,(H2,182,235)(H2,183,236)(H2,184,237)(H2,185,238)(H2,186,248)(H,191,198)(H,192,199)(H,193,200)(H,197,250)(H,201,239)(H,202,249)(H,203,254)(H,204,253)(H,205,257)(H,206,266)(H,207,263)(H,208,274)(H,209,252)(H,210,264)(H,211,276)(H,212,278)(H,213,271)(H,214,272)(H,215,256)(H,216,267)(H,217,268)(H,218,259)(H,219,260)(H,220,251)(H,221,255)(H,222,270)(H,223,269)(H,224,258)(H,225,277)(H,226,265)(H,227,275)(H,228,261)(H,229,273)(H,230,262)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H4,187,188,194)(H4,189,190,195)/t95-,104-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,142-,143-,144-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFKWMGAEFGZJF-GJYCXHNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C177H279N53O48
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3917 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hpth, nle(8,18)-tyr(34)-

CAS RN

64297-16-1
Record name Parathyroid hormone (3-34) amide, Nle(8,18)-Nle(34)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064297161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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